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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

Cat. No.: B015851

Foreword: This technical whitepaper provides a comprehensive overview of Orcinol
Monomethyl Ether (3-methoxy-5-methylphenol), a phenolic compound of significant interest
to researchers in organic synthesis, materials science, and drug development. This document
details its chemical and physical properties, spectral data, synthesis protocols, and known
biological activities, presenting quantitative data in structured tables and illustrating key
processes with diagrams as specified.

Core Chemical Identity and Physical Properties

Orcinol Monomethyl Ether, systematically named 3-methoxy-5-methylphenol, is a
disubstituted phenol. Its chemical formula is CsH1002.[1][2] It is recognized by the Chemical
Abstracts Service (CAS) with the registry number 3209-13-0.[3][4] The compound is also
known by several synonyms, including O-Methylorcinol, 5-Methoxy-m-cresol, and 3-Hydroxy-5-
methoxytoluene.[3][5][6]

Physicochemical Data

The key physical and chemical properties of Orcinol Monomethyl Ether are summarized in the
table below, providing a baseline for its handling, application, and analysis.
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Property Value Reference(s)
CAS Number 3209-13-0 [31[4]
Molecular Formula CsH1002 [1][2]
Molecular Weight 138.16 g/mol [31[7]
White to off-white crystalline
Appearance , [7]
solid or powder
Melting Point 62-66 °C [7]
Boiling Point 259 °C (at 755 Torr) [8]
N Very slightly soluble in water;
Solubility i [8]
Soluble in alcohol
pKa (Predicted) 9.70+£0.10 [8]
LogP (Predicted) 1.71 [9]
Topological Polar Surface Area
29.46 A2 [9]

(TPSA)

Spectroscopic Profile

The structural identity of Orcinol Monomethyl Ether is confirmed through various spectroscopic
techniques. The expected and reported data are crucial for quality control and experimental
analysis.
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Spectroscopy

Characteristic Peaks /
Features

Reference(s)

1H NMR

(CDCls, 400 MHz): 6 ~6.3 (m,
3H, Ar-H), 8 ~4.8 (s, 1H, Ar-
OH), 6 3.78 (s, 3H, -OCHs), &
2.29 (s, 3H, Ar-CHs). Note:
Peak positions are
approximate based on spectral

images and structural analysis.

[1]

13C NMR

(Predicted): & ~160 (C-OCHs),
~156 (C-OH), ~140 (C-CHs),
~108 (Ar C-H), ~102 (Ar C-H),
~98 (Ar C-H), ~55 (-OCHs),
~22 (Ar-CHs). Note: Shifts are
predicted based on analogous

structures.

[10][11]

FT-IR

(cm~1): ~3400 (broad, O-H
stretch), ~3000 (C-H aromatic
stretch), ~2950 (C-H aliphatic
stretch), ~1600 & ~1450 (C=C
aromatic ring stretch), ~1200-
1000 (strong, C-O stretch).

[3]

Mass Spec.

(GC-MS, EIl): Major fragments
at m/z 138 (M+), 109, 107.

[3]

Synthesis Experimental Protocol

A primary and effective route for synthesizing Orcinol Monomethyl Ether involves the selective

O-methylation of its precursor, orcinol (5-methylresorcinol).[7] This method provides good

yields and avoids the laborious purification steps associated with older procedures.[7]

Selective O-Methylation of Orcinol

This procedure involves the reaction of orcinol with a methylating agent, such as dimethyl

sulfate, in the presence of a mild base like potassium carbonate. The solvent of choice is
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typically dry acetone.
Detailed Methodology:

o Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a
mechanical stirrer, and a dropping funnel. The system is protected from atmospheric
moisture.

» Reagent Charging: The flask is charged with anhydrous orcinol (1.0 eq), ignited potassium
carbonate (K2COs, ~2.5 eq), and dry acetone.

o Methylation: The mixture is stirred vigorously while dimethyl sulfate ((CH3)2SOa4, ~1.1 eq) is
added dropwise from the dropping funnel.

» Reaction: After the addition is complete, the reaction mixture is heated to reflux and
maintained at this temperature for several hours (typically 4-8h), with reaction progress
monitored by Thin Layer Chromatography (TLC).

e Workup: Upon completion, the mixture is cooled to room temperature, and the inorganic salts
are filtered off. The acetone is removed from the filtrate under reduced pressure.

o Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and
washed sequentially with water, dilute NaOH solution (to remove unreacted orcinol), and
brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate (NazSOa), filtered, and
concentrated in vacuo. The crude product is then purified, typically by column
chromatography on silica gel or recrystallization, to yield pure Orcinol Monomethyl Ether.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the selective O-methylation of
orcinol.
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Synthesis workflow for Orcinol Monomethyl Ether.
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Biological Activity and Relevance in Drug
Development

Orcinol Monomethyl Ether serves as a valuable scaffold in medicinal chemistry and has
demonstrated intrinsic biological activities. Its phenolic structure is key to its function as both a
synthetic building block and a bioactive agent.[7]

Antioxidant Activity

As a phenol, Orcinol Monomethyl Ether is a potential antioxidant. The hydroxyl (-OH) group on
the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating
damaging oxidative chain reactions.[7] This radical-scavenging capability is a foundational
property for compounds aimed at mitigating oxidative stress-related pathologies.

Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant capacity can be
guantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12][13][14]

o Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of
dilutions of Orcinol Monomethyl Ether and a standard antioxidant (e.g., Trolox, Ascorbic Acid)
are also prepared.[12]

¢ Reaction: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 pL) is added to
each well.[12] Then, an equal volume of the test compound dilutions is added. A control well
contains only DPPH and methanol.

 Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[12]

¢ Measurement: The absorbance is measured at 517 nm using a microplate reader. The
discoloration from deep violet to yellow indicates the scavenging of the DPPH radical.[14]

o Calculation: The percentage of inhibition is calculated using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100. The ICso value (concentration required for
50% inhibition) is determined by plotting inhibition percentage against concentration.[12]

Antimicrobial Activity
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Phenolic compounds are well-known for their antimicrobial properties. Orcinol Monomethyl
Ether has been shown to possess such activity, which is likely due to its ability to disrupt
microbial cell membranes and interfere with essential cellular functions.[7][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is
determined using the broth microdilution method to quantify antimicrobial potency.[15][16]

o Preparation: A two-fold serial dilution of Orcinol Monomethyl Ether is prepared in a 96-well
microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[15]

 Inoculation: Each well is inoculated with a standardized suspension of the target
microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5
x 10° CFU/mL.

e Incubation: The plate is incubated at 37°C for 18-24 hours.

o Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.[16] This can be assessed visually or
by using a redox indicator like resazurin.[16]

Role in Drug Discovery

As a functionalized aromatic compound, Orcinol Monomethyl Ether is a valuable intermediate
for the synthesis of more complex molecules, including pharmaceutical agents.[7] Its defined
structure and reactive sites (the phenolic hydroxyl and the aromatic ring) allow for its
incorporation into larger scaffolds to modulate properties such as lipophilicity, target binding,
and metabolic stability.

Mechanism of Action and Signhaling Pathways

As of the latest literature review, Orcinol Monomethyl Ether has not been identified as a direct
modulator of a specific signaling pathway (e.g., NF-kB, MAPK). While some structurally related
phenolic compounds have been shown to influence inflammatory pathways like NF-kB, no
direct evidence currently links this specific molecule.[17][18][19]

The primary described mechanism of its biological action is rooted in its chemical properties as
a radical scavenger.
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Antioxidant Mechanism Diagram

The diagram below illustrates the hypothesized mechanism of action for the antioxidant activity
of Orcinol Monomethyl Ether, a key logical relationship for its biological function.
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Hypothesized radical scavenging mechanism.

Safety and Handling
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For laboratory and research use, proper safety protocols must be observed.

o GHS Classification: Orcinol Monomethyl Ether is classified as harmful if swallowed (H302).

[3]

e Handling: Wear suitable personal protective equipment (PPE), including gloves and eye
protection. Avoid inhalation of dust and contact with skin and eyes.

e Storage: The compound is light and air-sensitive.[6][7] It should be stored at room
temperature (recommended <15°C), tightly sealed, and preferably under an inert
atmosphere (e.g., nitrogen) in a cool, dark place.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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